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molecular formula C9H4Br2O4 B8575058 4,6-Dibromo-5-hydroxy-1-benzofuran-2-carboxylic acid CAS No. 836629-05-1

4,6-Dibromo-5-hydroxy-1-benzofuran-2-carboxylic acid

Cat. No. B8575058
M. Wt: 335.93 g/mol
InChI Key: OYDJYWZBENDLJC-UHFFFAOYSA-N
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Patent
US07696365B2

Procedure details

Preparation of 2-carboxy-5-hydroxybenzofuran 2-Carboxy-5-methoxybenzofuran (1.0 g, 5.2 mmol) was dissolved in anhydrous dichloromethane (25 ml) and cooled to −78° C. A 1 M solution of borontribromide (15.6 ml) in dichloromethane was added slowly. The reaction mixture was allowed to warm to ambient temperature under an atmosphere of nitrogen, and stirred 4 hours. The solution was quenched with aqueous ammonium chloride (20 ml) and extracted with ethyl acetate. The aqueous layer was washed with water and dried over sodium sulfate. 0.9 g (100%) of crude product was obtained. 1H NMR(CD3OD) δ=6.84 (dd, 1H), 6.95 (d, 1H), 7.17 (s, 1H), 7.32 (d, 1H). Step 2: Preparation of 4,6-dibromo-2-carboxy-5-hydroxybenzofuran 2-carboxy-5-hydroxybenzofuran (980 mg, 5.50 mmol) and potassium acetate (1.10 g, 11.21 mmol) were dissolved in acetic acid (30 ml) and cooled to 0° C. Bromine (845 μl, 16.50 mmol) was dissolved in acetic acid (2 ml) and added slowly to the above solution. The reaction mixture was allowed to warm to ambient temperature under an atmosphere of nitrogen, and stirred 2.5 hours. Water (20 ml) was then added to the solution and the reaction quenched upon the addition of Na2S2O3-5H2O (260 mg). The aqueous solution was extracted with diethyl ether, and the organic layer washed with aqueous sodium thiosulfate and dried over sodium sulfate. Concentration in vacuo yielded a tan solid which was washed with hexanes to yield 1.04 g (56%). 1H NMR (CD3OD) δ=7.39 (s, 1H), 7.82 (s, 1H).
Name
4,6-dibromo-2-carboxy-5-hydroxybenzofuran 2-carboxy-5-hydroxybenzofuran
Quantity
980 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
845 μL
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C(C1OC2C=CC(O)=CC=2C=1)(O)=O.[Br:14][C:15]1[C:20]2[CH:21]=[C:22]([C:24]([OH:26])=[O:25])[O:23][C:19]=2[CH:18]=[C:17]([Br:27])[C:16]=1[OH:28].C([O-])(=O)C.[K+].BrBr.O>C(O)(=O)C>[Br:14][C:15]1[C:20]2[CH:21]=[C:22]([C:24]([OH:26])=[O:25])[O:23][C:19]=2[CH:18]=[C:17]([Br:27])[C:16]=1[OH:28] |f:0.1,2.3|

Inputs

Step One
Name
4,6-dibromo-2-carboxy-5-hydroxybenzofuran 2-carboxy-5-hydroxybenzofuran
Quantity
980 mg
Type
reactant
Smiles
C(=O)(O)C=1OC2=C(C1)C=C(C=C2)O.BrC2=C(C(=CC1=C2C=C(O1)C(=O)O)Br)O
Name
potassium acetate
Quantity
1.1 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Step Two
Name
Quantity
845 μL
Type
reactant
Smiles
BrBr
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added slowly to the above solution
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature under an atmosphere of nitrogen
CUSTOM
Type
CUSTOM
Details
the reaction quenched upon the addition of Na2S2O3-5H2O (260 mg)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with diethyl ether
WASH
Type
WASH
Details
the organic layer washed with aqueous sodium thiosulfate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
yielded a tan solid which
WASH
Type
WASH
Details
was washed with hexanes
CUSTOM
Type
CUSTOM
Details
to yield 1.04 g (56%)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
BrC1=C(C(=CC2=C1C=C(O2)C(=O)O)Br)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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